Chemical structure and properties of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine
Chemical structure and properties of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine
Introduction and Molecular Architecture
4-(2,5-Dimethylbenzoyl)-2-methylpyridine is an aromatic ketone featuring a pyridine ring substituted at the 4-position with a 2,5-dimethylbenzoyl group, and at the 2-position with a methyl group. The core structure, a 4-benzoylpyridine, is a known entity in organic synthesis.[1][2] This particular substitution pattern is anticipated to influence its steric and electronic properties, which in turn will dictate its reactivity, physicochemical characteristics, and biological activity.
The structural isomers, (2,5-Dimethylphenyl)(4-methylpyridin-2-yl)methanone and (2,4-Dimethylphenyl)(5-methylpyridin-2-yl)methanone, are commercially available, suggesting that the synthesis of the target molecule is feasible.[3][4]
IUPAC Name and Synonyms
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IUPAC Name: (2,5-Dimethylphenyl)(2-methylpyridin-4-yl)methanone
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Common Synonyms: 4-(2,5-Dimethylbenzoyl)-2-picoline
Chemical Structure
Caption: Chemical structure of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine.
Physicochemical Properties (Predicted)
The physicochemical properties of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine are predicted based on the known properties of 4-benzoylpyridine and related methylated analogs.
| Property | Predicted Value | Basis for Prediction and Remarks |
| Molecular Formula | C₁₅H₁₅NO | Based on the chemical structure. |
| Molecular Weight | 225.29 g/mol | Calculated from the molecular formula. The molecular weight of the isomer (2,4-Dimethylphenyl)(5-methylpyridin-2-yl)methanone is also 225.29.[4] |
| Appearance | Light yellow crystalline solid | 4-Benzoylpyridine is a light yellow crystalline powder.[1] The methyl substituents are unlikely to significantly alter the physical state. |
| Melting Point | 70-80 °C | The melting point of 4-benzoylpyridine is 72 °C.[5] Methylation can slightly alter the crystal packing and thus the melting point. |
| Boiling Point | > 300 °C | The boiling point of 4-benzoylpyridine is 126-146 °C at 1.9 Torr.[5] The addition of three methyl groups will increase the boiling point at atmospheric pressure. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | 4-Benzoylpyridine is soluble in organic solvents and has limited water solubility.[2] The increased hydrophobicity from the methyl groups will further decrease water solubility. |
Proposed Synthesis Workflow
While a specific, validated protocol for the synthesis of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine is not published, a plausible synthetic route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts acylation.
Caption: Proposed workflow for the synthesis of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol and must be optimized and validated in a laboratory setting.
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Preparation of the Acylating Agent: 2,5-Dimethylbenzoyl chloride can be prepared from 2,5-dimethylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
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Friedel-Crafts Acylation Reaction:
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To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) in an inert solvent (e.g., dichloromethane) at 0 °C, add 2,5-dimethylbenzoyl chloride (1.1 equivalents) dropwise.
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Stir the mixture for 15-30 minutes at 0 °C.
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Add 2-methylpyridine (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Potential Applications and Biological Relevance
The structural motifs present in 4-(2,5-Dimethylbenzoyl)-2-methylpyridine suggest several potential areas of application, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
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Antimicrobial and Antiviral Agents: Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiviral properties.[6] The presence of the benzoyl moiety may enhance these activities.
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Enzyme Inhibition: 4-Benzoylpyridine has been shown to inhibit methionine aminopeptidase.[2] The specific substitution pattern of the target molecule could lead to selective inhibition of other enzymes.
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Antitumor Activity: Imidazo[4,5-b]pyridines, which share the pyridine core, have demonstrated antitumor properties.[7]
Materials Science
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Coordination Chemistry: The nitrogen atom in the pyridine ring can act as a ligand for metal ions, making this compound a potential building block for coordination polymers and metal-organic frameworks (MOFs).[2]
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Optical Properties: Aryl-substituted pyridines can exhibit interesting optical properties, including solvatochromism, which could be useful in the development of sensors and imaging agents.[8]
Safety and Handling (Predicted)
Based on the data for 4-benzoylpyridine, 4-(2,5-Dimethylbenzoyl)-2-methylpyridine should be handled with care.
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Hazards: Expected to be a skin and eye irritant.[9]
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Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
While direct experimental data for 4-(2,5-Dimethylbenzoyl)-2-methylpyridine is currently unavailable, this in-depth technical guide provides a comprehensive overview based on the established chemistry of its structural analogs. The proposed synthesis via Friedel-Crafts acylation is a robust starting point for its preparation. The predicted physicochemical properties and potential applications in medicinal chemistry and materials science highlight this molecule as a promising candidate for further investigation. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work on this and related compounds.
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